N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S2/c1-4-10-20-13-5-7-14(8-6-13)22(18,19)16-12-15(2,17)9-11-21-3/h5-8,16-17H,4,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLLDFKZRVDPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxy-Methyl-Thio Butyl Chain: This step involves the reaction of 2-methyl-4-(methylthio)butanol with appropriate reagents to introduce the hydroxy group.
Attachment of the Propoxybenzene Ring: The hydroxy-methyl-thio butyl chain is then reacted with 4-propoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides and sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Methionine Supplementation
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide is primarily recognized for its role as a methionine analog. Methionine is a crucial sulfur-containing amino acid that is often limited in animal diets. The compound has been shown to effectively increase the availability of methionine when supplemented in the diets of poultry and livestock.
- Growth Performance : Studies have demonstrated that supplementation with this compound leads to improved growth rates in poultry and higher milk yields in dairy cows compared to traditional methionine sources .
- Metabolite Profiling : Research indicates that dietary inclusion of the compound enhances plasma concentrations of methionine and related metabolites such as betaine and taurine, which are beneficial for animal health .
Metabolic Studies
The compound's role as a hydroxy analog of methionine positions it as a valuable tool in metabolic studies aimed at understanding amino acid metabolism and its implications for animal health.
- Biochemical Pathways : Research has utilized this compound to trace metabolic pathways involving methionine, providing insights into how different forms of methionine are absorbed and utilized by the body .
- Antioxidant Production : Supplementation has been linked to increased production of antioxidant metabolites, which can enhance overall health and performance in livestock .
Analytical Techniques
Advanced analytical methods such as reversed-phase liquid chromatography combined with mass spectrometry have been developed to quantify levels of this compound in biological matrices like serum and feed samples. These methods ensure accurate assessment of its efficacy as a dietary supplement .
Poultry Nutrition
In a controlled study involving poultry, the addition of this compound resulted in statistically significant improvements in weight gain and feed conversion ratios compared to control groups receiving standard methionine supplements. The study highlighted the compound's potential to replace or reduce reliance on synthetic amino acids in poultry diets.
Dairy Cattle Performance
A comprehensive study on lactating dairy cows showed that supplementation with the isopropyl ester form (HMBi) led to enhanced milk production and improved metabolic profiles. The research indicated that cows receiving this supplement had higher plasma levels of methionine-related metabolites, suggesting better nutritional status and metabolic efficiency .
Summary Table of Findings
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and methylthio groups may also play a role in modulating the compound’s biological activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Varied Substituents
The target compound shares structural motifs with other benzenesulfonamides, but its activity and properties depend on substituent variations. Key comparisons include:
Key Findings :
- Methylthio (-SCH₃) : This group is associated with enhanced lipophilicity and resistance to metabolic oxidation, as seen in terbutryn (a triazine herbicide) and the hypoxia-modulating 4-(methylthio)butyl isothiocyanate .
- Hydroxy and Alkoxy Groups : The 2-hydroxy-2-methylbutyl and 4-propoxy groups in the target compound likely improve water solubility compared to purely hydrophobic analogs (e.g., terbutryn). Hydrogen bonding via the hydroxy group may stabilize crystal packing or receptor interactions .
- Sulfonamide vs.
Crystallographic and Hydrogen-Bonding Behavior
The target compound’s crystal structure, if determined via SHELXL or WinGX , would likely exhibit hydrogen-bonding networks involving the sulfonamide (-SO₂NH-) and hydroxy groups. Similar sulfonamides form dimeric or chain-like motifs via N-H···O hydrogen bonds, which influence melting points and solubility . For example, trichlamide’s hydroxybenzamide group participates in strong O-H···O interactions, enhancing thermal stability .
Biological Activity
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to synthesize the available research on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C15H23NO4S
- Molecular Weight: 307.42 g/mol
- CAS Registry Number: 106797-53-9
The compound contains a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and antidiabetic properties.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial effects. A study demonstrated that compounds with similar structures to this compound showed potent inhibition against various bacterial strains. Specifically, the presence of the sulfonamide moiety enhances the activity against Gram-positive bacteria due to its ability to interfere with folate synthesis, a critical pathway for bacterial growth .
Antidiabetic Effects
Sulfonamides have been explored for their potential antidiabetic effects. Analogous compounds have shown the ability to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. The mechanism is believed to involve the modulation of glucose metabolism and insulin signaling pathways .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin synthesis, and inhibitors of this enzyme are sought after for cosmetic applications. Compounds structurally related to this compound have been evaluated for their tyrosinase inhibitory activity. A study reported that certain derivatives exhibited competitive inhibition against tyrosinase, suggesting potential applications in skin whitening formulations .
Case Studies
- Antimicrobial Activity : In a study assessing various sulfonamide derivatives, this compound was found to inhibit the growth of Staphylococcus aureus with an IC50 value comparable to established antibiotics .
- Diabetes Management : In diabetic rat models, administration of related sulfonamide compounds resulted in a significant reduction in fasting blood glucose levels and improved lipid profiles, indicating potential therapeutic benefits for diabetes management .
- Cosmetic Applications : A formulation containing tyrosinase inhibitors derived from sulfonamides was tested in human subjects, showing a noticeable reduction in hyperpigmentation after 12 weeks of treatment .
Data Tables
| Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|
| Antimicrobial (S. aureus) | 15 | Folate synthesis inhibition |
| Tyrosinase Inhibition | 10 | Competitive inhibition |
| Blood Glucose Reduction | - | Modulation of insulin signaling |
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide?
Synthesis of this compound requires multi-step protocols involving nucleophilic substitution and sulfonamide bond formation. Key considerations include:
- Reagent selection : Use bases like sodium hydroxide or triethylamine to facilitate deprotonation and nucleophilic attack. For example, analogous sulfonamide syntheses employ these bases to activate intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane, dimethylformamide) enhance reactant solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials .
Advanced: How can researchers resolve discrepancies in reaction yields during synthesis?
Yield variations often stem from competing side reactions or incomplete intermediate steps. Methodological adjustments include:
- Temperature control : Maintaining low temperatures (0–5°C) during exothermic steps minimizes unwanted side reactions .
- Catalyst screening : Evaluate catalysts like DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and optimize termination points .
Basic: What analytical techniques are essential for characterizing this compound?
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., methylthio, hydroxy, propoxy) and confirms regiochemistry .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric purity by matching experimental and theoretical C/H/N/S ratios .
Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Stability studies should adopt the following protocol:
- pH-dependent degradation : Incubate the compound in buffered solutions (pH 2–12) and monitor decomposition via UV-Vis or LC-MS .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds .
- Light exposure tests : Conduct accelerated stability studies under UV/visible light to simulate long-term storage conditions .
Advanced: What computational approaches predict the compound’s reactivity and interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase) based on sulfonamide pharmacophores .
- DFT calculations : Density functional theory predicts electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .
- MD simulations : Molecular dynamics assess conformational stability in aqueous or lipid bilayer environments .
Advanced: How can contradictory spectral data be reconciled during structural elucidation?
Contradictions often arise from impurities or stereochemical ambiguities. Solutions include:
- 2D NMR techniques : HSQC and HMBC resolve overlapping signals and confirm connectivity .
- Crystallography : X-ray diffraction provides unambiguous structural data but requires high-purity crystals .
- Isotopic labeling : Use deuterated analogs to simplify spectral interpretation .
Basic: What are the safety protocols for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
